molecular formula C23H26ClN5O4S B2469048 3-(2-chlorophenyl)-5-methyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isoxazole-4-carboxamide CAS No. 1021221-03-3

3-(2-chlorophenyl)-5-methyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isoxazole-4-carboxamide

Cat. No. B2469048
CAS RN: 1021221-03-3
M. Wt: 504
InChI Key: BSYJDFGGPXXPCI-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26ClN5O4S and its molecular weight is 504. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Binding Analysis

Molecular interaction studies of compounds structurally similar to "3-(2-chlorophenyl)-5-methyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isoxazole-4-carboxamide" have focused on their binding affinities and mechanisms with various receptors. For example, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has provided insights into its potent and selective antagonistic properties for the CB1 cannabinoid receptor. Through conformational analysis and pharmacophore modeling, it was demonstrated how specific molecular conformations and interactions contribute to its activity at the receptor site (J. Shim et al., 2002).

Synthesis and Evaluation of Derivatives

The synthesis of new heterocyclic derivatives based on piperidinyl and pyrazole scaffolds has been explored for potential drug candidates targeting diseases like Alzheimer’s. For instance, a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to evaluate their drug candidacy, showcasing the diverse chemical manipulations possible for compounds related to the one (A. Rehman et al., 2018).

Anticancer and Antipsychotic Potentials

Several studies have focused on the anticancer and antipsychotic potentials of compounds structurally analogous to "3-(2-chlorophenyl)-5-methyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isoxazole-4-carboxamide". For example, diaryl dihydropyrazole-3-carboxamides were synthesized and evaluated for their in vivo antiobesity activity, which is attributed to CB1 receptor antagonism. This research indicates the potential therapeutic applications of these compounds in treating conditions related to the cannabinoid system (Brijesh Kumar Srivastava et al., 2007).

Novel Synthesis Techniques and Characterization

Research has also explored novel synthesis techniques and the characterization of related compounds. For instance, the facile synthesis and ex-vivo and in vitro screening of a sulfonamide derivative of a biaryl pyrazole compound similar to SR141716 showed insights into the effects of molecular modifications on CB1 receptor antagonism. This highlights the ongoing efforts to understand and improve the pharmacological profiles of these compounds through chemical modifications (Brijesh Kumar Srivastava et al., 2008).

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O4S/c1-17-21(22(27-33-17)18-7-2-3-8-19(18)24)23(30)26-11-6-16-34(31,32)29-14-12-28(13-15-29)20-9-4-5-10-25-20/h2-5,7-10H,6,11-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYJDFGGPXXPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-5-methyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isoxazole-4-carboxamide

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